molecular formula C36H54O10 B191351 (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34096-83-8

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B191351
CAS No.: 34096-83-8
M. Wt: 646.8 g/mol
InChI Key: HLDYLAJAWSKPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a triterpenoid saponin derived from glycyrrhizic acid, a major component of licorice root. This compound is known for its amphiphilic properties, consisting of an aglycone and glucuronic acid as hydrophobic and hydrophilic groups, respectively . It is commonly used as a substitute for glycyrrhizic acids, which are potent sweeteners .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Glycyrrhetic Acid 3-O-Glucuronide (GAMG) primarily targets β-glucuronidases (β-GUS) . These enzymes are key in the production of GAMG, displaying a high potential to convert Glycyrrhizic Acid (GL) directly into GAMG .

Mode of Action

GAMG interacts with its target, β-GUS, to inhibit the release of β‐hexosaminidase from RBL‐2H3 cells . This interaction results in significant changes in the cellular environment, including a dose-dependent reduction in the nitrite concentration in LPS‐induced RAW264.7 cells .

Biochemical Pathways

The biosynthesis of GAMG involves a one-pot multienzyme cascade reaction, which includes the glycosyltransferase UGT73F15, sucrose synthase, UDP-glucose dehydrogenase, and lactate dehydrogenase . This pathway is based on the UDP-Glucuronic Acid (UDP-GlcA) regeneration system . The glycosyltransferase UGT73F15, expressed in Escherichia coli BL21 (DE3), has an optimal reaction condition of pH 7.5 and 35 °C .

Pharmacokinetics

After oral administration, GAMG exhibits excellent pharmacokinetic properties. It has a high maximum concentration (Cmax) of 2377.57 ng/mL, a time to reach maximum concentration (Tmax) of 5 minutes, and an area under the curve (AUC0-T) of 6625.54 mg/L*h . These values are much higher than those of GL, indicating that GAMG has superior bioavailability . Moreover, GAMG has a wider and higher tissue distribution in the kidney, spleen, liver, lung, brain, etc .

Result of Action

The action of GAMG results in a variety of molecular and cellular effects. It exhibits high-potency sweetness and improved physiological activities . It can inhibit the release of β‐hexosaminidase from RBL‐2H3 cells with an IC50 value of 0.28 mM . Furthermore, GAMG significantly reduces the nitrite concentration in a dose-dependent manner with an IC50 value of 120 μM in LPS‐induced RAW264.7 cells .

Action Environment

The action of GAMG is influenced by environmental factors. For instance, the surface tension of a GAMG solution (pH 7) gradually decreases with increasing concentration . The critical micelle concentration (CMC) is determined to be 1.6 mmol L−1 . These properties suggest that GAMG has potential for surface activity, which is almost equivalent to that of glycyrrhizic acid . The removal of one glucuronic acid group significantly influences the shape of the aggregate formed by GAMG . Furthermore, it has been confirmed that GAMG can also be used as a plant-derived surfactant, similar to glycyrrhetic acid .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Through optimizing the biosynthetic pathway, improving the folding and catalysis microenvironment for cytochrome P450 enzymes (CYPs), enhancing the supply of UDP-glucuronic acid (UDP-GlcA), preventing product degradation, and optimizing the fermentation conditions, the production of GAMG was increased from 0.02 μg/L to 92.00 μg/L in shake flasks (4,200-fold), and the conversion rate of glycyrrhetic acid (GA) to GAMG was higher than 56% .

Biochemical Analysis

Biochemical Properties

Glycyrrhetic Acid 3-O-Glucuronide has been shown to exhibit strong biological activities and higher sweetness than glycyrrhizic acids . The molecular structure of Glycyrrhetic Acid 3-O-Glucuronide consists of an aglycone and glucuronic acid as hydrophobic and hydrophilic groups, respectively . It forms large spherical aggregates .

Cellular Effects

Glycyrrhetic Acid 3-O-Glucuronide shows stronger biological activities than glycyrrhizic acids . It can inhibit the release of β‐hexosaminidase from RBL‐2H3 cells with an IC 50 value of 0.28 mM . It also significantly reduces the nitrite concentration in a dose-dependent manner with an IC 50 value of 120 μM in LPS‐induced RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of Glycyrrhetic Acid 3-O-Glucuronide involves its amphiphilic structure, which allows it to lower the surface tension and form large spherical aggregates . The removal of one glucuronic acid group significantly influences the shape of the aggregate formed by Glycyrrhetic Acid 3-O-Glucuronide .

Temporal Effects in Laboratory Settings

The production of Glycyrrhetic Acid 3-O-Glucuronide was increased from 0.02 μg/L to 92.00 μg/L in shake flasks (4,200-fold), and the conversion rate of glycyrrhetic acid (GA) to Glycyrrhetic Acid 3-O-Glucuronide was higher than 56% .

Metabolic Pathways

Glycyrrhetic Acid 3-O-Glucuronide is a metabolite of glycyrrhizin, a major component of licorice root . It is obtained from glycyrrhizic acid by hydrolysis of the terminal glucuronic acid .

Transport and Distribution

Its amphiphilic structure suggests that it may interact with various cellular components .

Properties

IUPAC Name

6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)45-29-25(40)23(38)24(39)26(46-29)28(41)42)20(37)16-18-19-17-33(4,30(43)44)13-12-32(19,3)14-15-35(18,36)6/h16,19,21-27,29,38-40H,8-15,17H2,1-7H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYLAJAWSKPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34096-83-8
Record name Monoglucuronylglycyrrhetinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Customer
Q & A

Q1: What are the metabolic pathways of Glycyrrhizin in rats and how is Glycyrrhetic Acid 3-O-Glucuronide involved?

A1: When orally administered to rats, Glycyrrhizin, specifically its aglycone form 18β-Glycyrrhetic acid, undergoes significant first-pass metabolism. It is absorbed from the stomach and subsequently excreted in the bile as various metabolites. These metabolites include Glycyrrhetic Acid 3-O-Glucuronide, Glycyrrhetyl-30-glucuronide, and Glycyrrhetic acid-3-O-hydrogen sulfate. Importantly, 18β-Glycyrrhetic acid also undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].

Q2: Can Glycyrrhizin be detected in humans after oral administration, and what is the role of Glycyrrhetic Acid 3-O-Glucuronide in its metabolism?

A2: While Glycyrrhetic acid, a major metabolite of Glycyrrhizin, appears in plasma after oral administration of Glycyrrhizin, Glycyrrhizin itself is not detectable in plasma at usual therapeutic doses. Interestingly, Glycyrrhizin is found in urine, suggesting at least partial absorption of the intact molecule from the gastrointestinal tract. Following intravenous administration of Glycyrrhizin, neither Glycyrrhetic acid nor Glycyrrhetic Acid 3-O-Glucuronide are detected in plasma or urine []. This suggests that the formation of these metabolites might be primarily associated with the oral route and gut metabolism of Glycyrrhizin.

Q3: What is a unique characteristic of Glycyrrhetic Acid 3-O-Glucuronide identified in research?

A3: Studies have demonstrated that Glycyrrhetic Acid 3-O-Glucuronide exhibits a tendency for aggregate formation []. While the specific implications of this aggregation behavior are not fully elucidated in the provided research, it highlights a unique characteristic of this molecule that could influence its properties and behavior in biological systems.

Q4: How is Glycyrrhetic Acid 3-O-Glucuronide utilized in the standardization of licorice and traditional Chinese medicine (TCM) formulations?

A4: A technique called Eastern blotting employs Glycyrrhetic Acid 3-O-Glucuronide for the standardization of licorice and TCM formulations []. This method exploits the specific interaction between Glycyrrhetic Acid 3-O-Glucuronide and a monoclonal antibody (MAb) developed against Glycyrrhizin. The sugar moiety of Glycyrrhetic Acid 3-O-Glucuronide, post-treatment with sodium periodate, binds to the membrane, facilitating its detection by the anti-Glycyrrhizin MAb. This technique allows for the identification and quantification of Glycyrrhetic Acid 3-O-Glucuronide in complex mixtures, aiding in quality control and standardization efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.